molecular formula C23H27NO3 B430034 1(2H)-Quinolineacetic acid, 3,4-dihydro-2,2,4,6-tetramethyl-alpha-oxo-4-phenyl-, ethyl ester CAS No. 351223-91-1

1(2H)-Quinolineacetic acid, 3,4-dihydro-2,2,4,6-tetramethyl-alpha-oxo-4-phenyl-, ethyl ester

Cat. No.: B430034
CAS No.: 351223-91-1
M. Wt: 365.5g/mol
InChI Key: FZXVVCWKDNBOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinolineacetic acid, 3,4-dihydro-2,2,4,6-tetramethyl-alpha-oxo-4-phenyl-, ethyl ester can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The tetramethyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Esterification: The final step involves the esterification of the quinoline derivative with ethyl oxoacetate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1(2H)-Quinolineacetic acid, 3,4-dihydro-2,2,4,6-tetramethyl-alpha-oxo-4-phenyl-, ethyl ester would depend on its specific interactions with molecular targets. Typically, quinoline derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl oxo(2,2,4,6-tetramethyl-4-phenylquinolin-1(2H)-yl)acetate: Similar structure but without the dihydro modification.

    Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propanoate: Similar structure with a different ester group.

Uniqueness

Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate is unique due to its specific combination of substituents and the presence of the dihydroquinoline core. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

351223-91-1

Molecular Formula

C23H27NO3

Molecular Weight

365.5g/mol

IUPAC Name

ethyl 2-oxo-2-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)acetate

InChI

InChI=1S/C23H27NO3/c1-6-27-21(26)20(25)24-19-13-12-16(2)14-18(19)23(5,15-22(24,3)4)17-10-8-7-9-11-17/h7-14H,6,15H2,1-5H3

InChI Key

FZXVVCWKDNBOQD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C)C(CC1(C)C)(C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C)C(CC1(C)C)(C)C3=CC=CC=C3

Origin of Product

United States

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